
(2,3-Dimethoxy-benzyl)-(1-methyl-1H-benzoimidazol-5-yl)-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,3-Dimethoxy-benzyl)-(1-methyl-1H-benzoimidazol-5-yl)-amine, commonly referred to as DMBBIA, is a synthetic organic compound that has been used in various scientific and lab experiments. It has a wide range of applications and is used for research in various fields, such as biochemistry, physiology, and pharmacology. DMBBIA has a unique structure and properties that make it an ideal compound for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
A study by Abd El-Meguid, E. A. (2014) involved the synthesis of new compounds containing the benzoimidazole moiety, including derivatives similar to the specified compound, which demonstrated significant antimicrobial effectiveness against both gram-positive and gram-negative bacteria, as well as fungi such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, and Aspergillus niger (E. A. Abd El-Meguid, 2014).
Antihypertensive Activity
Sharma, M., Kohli, D., and Sharma, S. (2010) synthesized 2-[(Substituted-phenyl amino)-phenyl-methyl]-1-[2'-(1H-tetrazol-5-yl) biphenyl-3-ylmethyl]-1H-benzoimidazol-5-ylamine Derivatives, which demonstrated potent antihypertensive effects. These derivatives were identified through various spectroscopic techniques and tested for their antihypertensive activity, showcasing the compound's relevance in developing new therapeutic agents (Manik Sharma, D. Kohli, Smita Sharma, 2010).
Organic Synthesis and Chemical Properties
Uršič, U., Svete, J., and Stanovnik, B. (2010) reported on the synthesis of derivatives featuring the benzimidazole core, including complex molecules that may share structural similarities with the specified compound. Their work detailed the chemical reactions and properties of these derivatives, contributing to a deeper understanding of their potential applications in organic synthesis and material science (Uroš Uršič, J. Svete, B. Stanovnik, 2010).
Antioxidant Properties
Kuş, C., Ayhan-Kılcıgil, G., Eke, B., and Iscan, M. (2004) synthesized benzimidazole derivatives and evaluated their in vitro effects on rat liver microsomal NADPH-dependent lipid peroxidation levels. They found that some derivatives, including those structurally related to the specified compound, exhibited significant antioxidant properties, highlighting the potential use of these compounds in combating oxidative stress-related diseases (C. Kuş, G. Ayhan-Kılcıgil, B. Eke, M. Iscan, 2004).
Anti-inflammatory and Anti-ulcerogenic Activities
El-Nezhawy, A. O., Biuomy, A. R., Hassan, F. S., Ismaiel, A., and Omar, H. (2013) synthesized novel benzimidazole derivatives with substituted pyrid-2-yl moiety and evaluated them for their anti-inflammatory and anti-ulcerogenic activities. Their findings suggest that these compounds, which could include derivatives similar to the specified compound, offer promising therapeutic effects without the gastric side effects typically associated with anti-inflammatory medications (A. O. El-Nezhawy et al., 2013).
Eigenschaften
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-1-methylbenzimidazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-20-11-19-14-9-13(7-8-15(14)20)18-10-12-5-4-6-16(21-2)17(12)22-3/h4-9,11,18H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZLVIGMLMWGIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)NCC3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dimethoxy-benzyl)-(1-methyl-1H-benzoimidazol-5-yl)-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


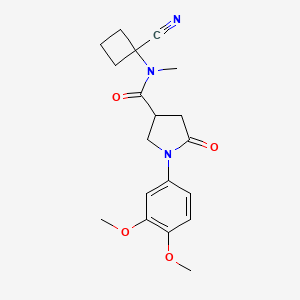
![[4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2587721.png)

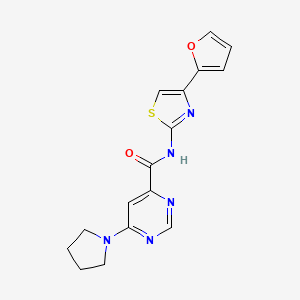
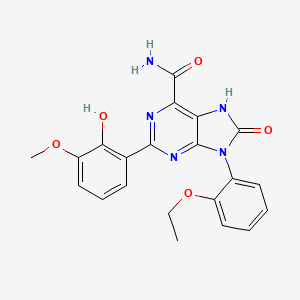
![N-Benzyl-3-[(4-bromopyrazol-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B2587731.png)
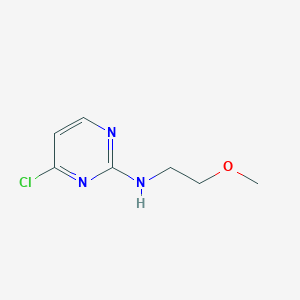
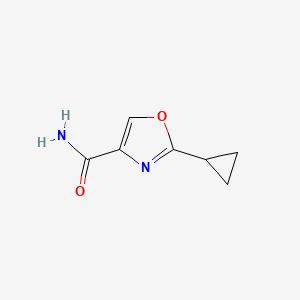
![Tert-butyl N-[(1R)-1-(5-bromo-4-methyl-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B2587735.png)

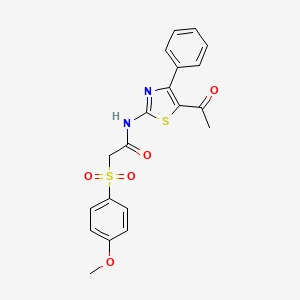
![2,2-Dimethyl-5-({[2-(naphthalen-2-yloxy)-5-(trifluoromethyl)phenyl]amino}methylidene)-1,3-dioxane-4,6-dione](/img/structure/B2587739.png)
